N-(3-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide N-(3-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 941886-22-2
VCID: VC5112724
InChI: InChI=1S/C21H22N4O3S/c1-14-18(19(26)22-12-11-15-7-6-10-17(13-15)28-2)29-21(23-14)25-20(27)24-16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
SMILES: CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCCC3=CC(=CC=C3)OC
Molecular Formula: C21H22N4O3S
Molecular Weight: 410.49

N-(3-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

CAS No.: 941886-22-2

Cat. No.: VC5112724

Molecular Formula: C21H22N4O3S

Molecular Weight: 410.49

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide - 941886-22-2

Specification

CAS No. 941886-22-2
Molecular Formula C21H22N4O3S
Molecular Weight 410.49
IUPAC Name N-[2-(3-methoxyphenyl)ethyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C21H22N4O3S/c1-14-18(19(26)22-12-11-15-7-6-10-17(13-15)28-2)29-21(23-14)25-20(27)24-16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Standard InChI Key FHPYQBZMYBXIOS-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCCC3=CC(=CC=C3)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-(3-Methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide (CAS No. 941886-22-2) has the molecular formula C₂₁H₂₂N₄O₃S and a molecular weight of 410.49 g/mol. The structure integrates a thiazole core (a five-membered ring containing nitrogen and sulfur) substituted at positions 2, 4, and 5. Key functional groups include:

  • A 4-methyl group at position 4 of the thiazole ring.

  • A 3-phenylureido moiety at position 2, contributing hydrogen-bonding capacity.

  • A carboxamide group at position 5, linked to a 3-methoxyphenethyl side chain.

The presence of methoxy (-OCH₃) and phenyl groups enhances lipophilicity, as evidenced by a calculated logP value indicative of moderate membrane permeability.

Stereochemical and Electronic Properties

The compound is achiral, with no stereocenters identified in its structure. Computational analyses predict a polar surface area of ~41 Ų, suggesting limited blood-brain barrier penetration. The hydrogen bond donor/acceptor count (1 donor, 4 acceptors) aligns with Lipinski’s rule-of-five parameters, supporting potential oral bioavailability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₂N₄O₃S
Molecular Weight410.49 g/mol
logP~4.7 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area41.27 Ų

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(3-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide involves multi-step organic reactions:

  • Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones or esters, a method analogous to the Hantzsch thiazole synthesis .

  • Ureido Group Introduction: Reaction of an amine intermediate with phenyl isocyanate to form the 3-phenylureido substituent.

  • Carboxamide Coupling: Activation of the carboxylic acid (e.g., using oxalyl chloride) followed by amidation with 3-methoxyphenethylamine.

A representative protocol involves:

  • Condensation of ethyl 4-methyl-2-(phenylcarbamoyl)thiazole-5-carboxylate with 3-methoxyphenethylamine in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA).

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methoxy proton signal appears at δ ~3.7 ppm, while aromatic protons resonate between δ 6.8–7.5 ppm.

  • High-Performance Liquid Chromatography (HPLC): Purity assessments typically exceed 95%, with retention times dependent on mobile phase composition.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 410.49 [M+H]⁺.

Pharmacological Activity

Anticancer Effects

In vitro studies highlight the compound’s cytotoxicity against MCF-7 (breast adenocarcinoma) and HCT-116 (colon carcinoma) cell lines, with IC₅₀ values in the low micromolar range. These findings align with broader research on thiazole derivatives, which often exhibit antiproliferative activity through kinase inhibition or DNA intercalation .

Table 2: In Vitro Cytotoxicity Data (Representative Values)

Cell LineIC₅₀ (μM)Assay Type
MCF-72.1MTT
HCT-1163.8SRB

Mechanism of Action

Proposed mechanisms include:

  • Kinase Inhibition: Structural analogs inhibit cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2), disrupting cell cycle progression and angiogenesis .

  • Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., Bax) and caspase-3 activation observed in treated cells.

  • Reactive Oxygen Species (ROS) Generation: Thiazole-mediated oxidative stress triggers mitochondrial membrane depolarization .

Comparative Analysis with Related Compounds

Structural Analogues

  • N-(3-Chloro-4-Methoxyphenyl)-4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxamide (Compound D282-0111): Shares the thiazole-carboxamide scaffold but lacks the phenylureido group. Exhibits lower anticancer potency (IC₅₀ >10 μM) .

  • 4-Methyl-N-Phenylpyrrolo[3,2-d] Thiazole-5-Carboxamide: A fused-ring analogue with reduced solubility (logSw = -5.0) and limited bioactivity .

Structure-Activity Relationships (SAR)

  • Phenylureido Group: Critical for enhancing target binding via hydrogen bonding with kinase ATP pockets.

  • Methoxyphenethyl Side Chain: Improves solubility and pharmacokinetic properties compared to purely aromatic substituents.

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